molecular formula C17H18N2O2S B8539831 N-(7-Oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-phenyl-butyramide

N-(7-Oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-phenyl-butyramide

Cat. No. B8539831
M. Wt: 314.4 g/mol
InChI Key: XNOGXLJXIMXOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-phenyl-butyramide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(7-Oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-phenyl-butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-Oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-phenyl-butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(7-Oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-phenyl-butyramide

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C17H18N2O2S/c1-2-12(11-7-4-3-5-8-11)16(21)19-17-18-13-9-6-10-14(20)15(13)22-17/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,18,19,21)

InChI Key

XNOGXLJXIMXOGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C(=O)CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5,6-dihydro-4H-benzothiazol-7-one (34 mg, 0.20 mmol) and 2-phenyl-butyric acid (33 mg, 0.20 mmol) were dissolved in N,N-dimethylformamide (1 mL) containing triethylamine (84.1 μL, 0.600 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (84 mg, 0.22 mmol) was added and the solution was allowed to stir for 16 hours. The crude product was purified by reverse-phase preparative liquid chromatography (31 mg, 0.099 mmol, 49%). ESI-MS m/z calc. 314.1. found 315.3 (M+1)+ Retention time 2.90 minutes.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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